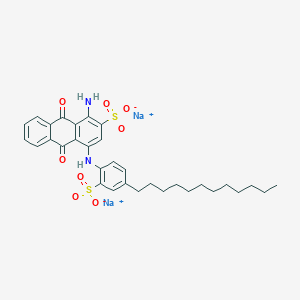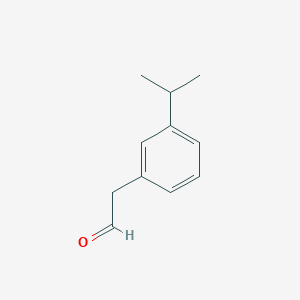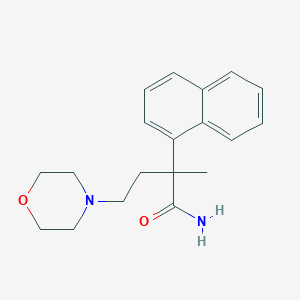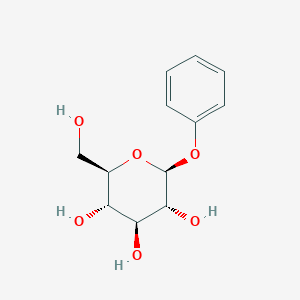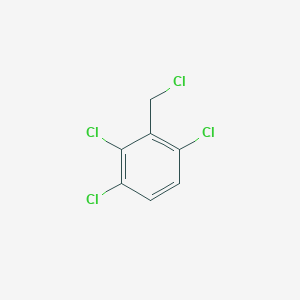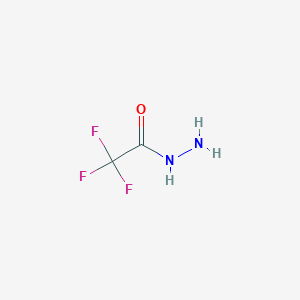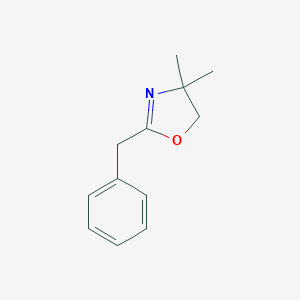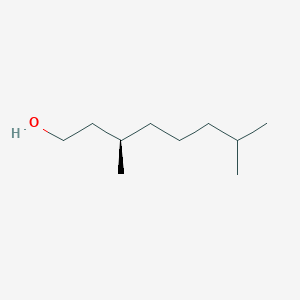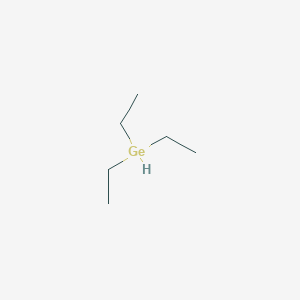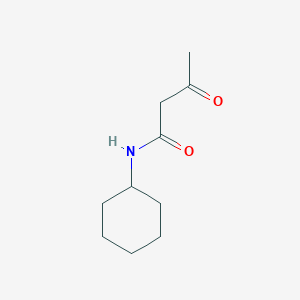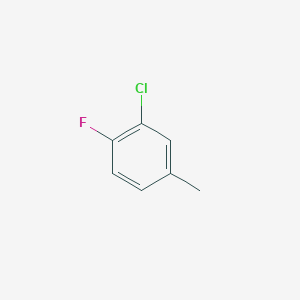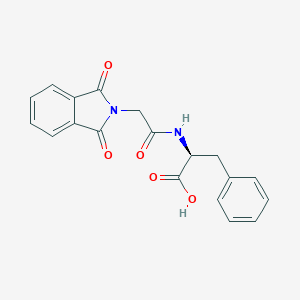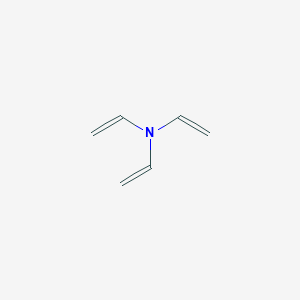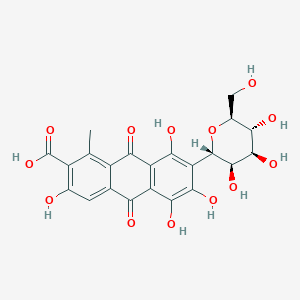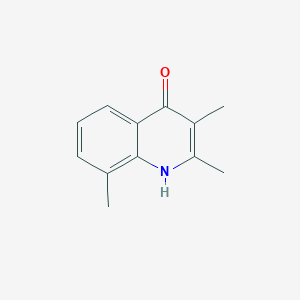
2,3,8-Trimethylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8-Trimethylquinolin-4(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. It is a yellow solid that is soluble in organic solvents. TMQ has been used as a fluorescent probe for metal ions, as a ligand for transition metal complexes, and as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3,8-Trimethylquinolin-4(1H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, particularly zinc ions. The fluorescent properties of 2,3,8-Trimethylquinolin-4(1H)-one are enhanced upon binding to zinc ions, which allows for its use as a fluorescent probe. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to exhibit antioxidant activity, which may be related to its ability to chelate metal ions.
Efectos Bioquímicos Y Fisiológicos
2,3,8-Trimethylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects, including antioxidant activity, metal ion chelation, and cytotoxicity. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in cancer therapy, due to their ability to induce apoptosis in cancer cells. 2,3,8-Trimethylquinolin-4(1H)-one has also been shown to have neuroprotective effects, which may be related to its ability to chelate zinc ions and prevent their accumulation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,8-Trimethylquinolin-4(1H)-one has several advantages for lab experiments, including its fluorescent properties, its ability to chelate metal ions, and its potential applications in organic electronics and drug synthesis. However, 2,3,8-Trimethylquinolin-4(1H)-one also has some limitations, such as its cytotoxicity and its potential to interfere with cellular processes by chelating essential metal ions.
Direcciones Futuras
There are several future directions for the study of 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives. One potential direction is the development of 2,3,8-Trimethylquinolin-4(1H)-one-based fluorescent probes for other metal ions, such as copper and nickel. Another direction is the synthesis of 2,3,8-Trimethylquinolin-4(1H)-one derivatives with improved cytotoxicity profiles for cancer therapy. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to their ability to chelate zinc ions and prevent their accumulation in the brain.
Métodos De Síntesis
2,3,8-Trimethylquinolin-4(1H)-one can be synthesized via several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction is similar to the Pfitzinger reaction, but it uses a sulfuric acid catalyst and a mixture of glycerol, aniline, and an oxidizing agent. The Friedlander synthesis involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst and a dehydrating agent.
Aplicaciones Científicas De Investigación
2,3,8-Trimethylquinolin-4(1H)-one has been extensively used in scientific research as a fluorescent probe for metal ions, particularly for zinc ions. It has also been used as a ligand for transition metal complexes, such as copper(II) and nickel(II) complexes. 2,3,8-Trimethylquinolin-4(1H)-one and its derivatives have been studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,3,8-Trimethylquinolin-4(1H)-one has also been used as a building block for the synthesis of various organic compounds, such as quinoline-based drugs and natural products.
Propiedades
Número CAS |
1203-47-0 |
|---|---|
Nombre del producto |
2,3,8-Trimethylquinolin-4(1H)-one |
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,3,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-5-4-6-10-11(7)13-9(3)8(2)12(10)14/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
NEJSVKQCZZIGQZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |
Sinónimos |
2,3,8-TRIMETHYLQUINOLIN-4-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



